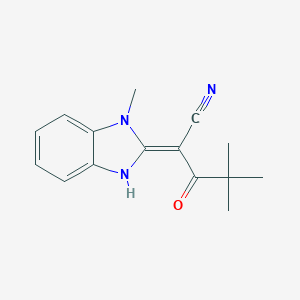
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMBO and is a member of the benzimidazole family of compounds. In
Mecanismo De Acción
The mechanism of action of DMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DMBO has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
DMBO has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacterial and fungal strains. DMBO has also been shown to have antitumor activity in vitro and in vivo, suggesting that it may be a potential candidate for the treatment of cancer. Additionally, DMBO has been found to have anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMBO is its wide range of biological activities, which makes it a potentially useful compound for a variety of scientific research applications. However, one limitation of DMBO is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, DMBO has been found to be cytotoxic at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving DMBO. One area of interest is the development of DMBO-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Another potential area of research is the development of DMBO-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBO and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of DMBO involves the reaction of 3-methyl-1H-benzimidazole-2-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of DMBO, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
DMBO has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMBO has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Propiedades
Nombre del producto |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13(19)10(9-16)14-17-11-7-5-6-8-12(11)18(14)4/h5-8,17H,1-4H3/b14-10+ |
Clave InChI |
PEKYNIDDBSNQBQ-GXDHUFHOSA-N |
SMILES isomérico |
CC(C)(C)C(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
SMILES canónico |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)